7,4'-Dihydroxyflavone (CAS 2196-14-7) is a specialized, naturally occurring flavone characterized by hydroxyl substitutions strictly at the 7 and 4' positions. Unlike more heavily hydroxylated mainstream flavonoids (e.g., apigenin) or its direct biosynthetic precursors (liquiritigenin and isoliquiritigenin), 7,4'-DHF features a 2,3-double bond combined with the absence of a 5-hydroxyl group. In procurement and assay design, this specific structural motif translates to enhanced metabolic stability against gut microbiota and targeted, low-dose inhibition of respiratory inflammatory markers, notably eotaxin-1 and MUC5AC[1]. Consequently, material selection for respiratory models and oral formulation development often prioritizes 7,4'-DHF over crude botanical extracts or broad-spectrum flavonoids to establish a stable, high-potency baseline.
Procuring generic botanical extracts (like glycyrrhizin) or closely related biosynthetic precursors (such as the flavanone liquiritigenin) as cost-saving substitutes for 7,4'-DHF critically compromises assay sensitivity and dosing models. The formation of the 2,3-double bond in 7,4'-DHF increases its eotaxin-1 inhibitory potency by 20-fold compared to liquiritigenin, meaning substitution requires drastically higher concentrations that risk vehicle-induced cytotoxicity [1]. Furthermore, substituting 7,4'-DHF with common in-class standards like apigenin (5,7,4'-trihydroxyflavone) introduces severe metabolic vulnerabilities; the presence of the 5-hydroxyl group in apigenin accelerates anaerobic degradation by human gut microflora by nearly 600% [2]. Therefore, relying on these generic alternatives leads to rapid in vivo degradation and skewed pharmacokinetic baselines, making 7,4'-DHF non-interchangeable for rigorous formulation and respiratory screening workflows.
In human fetal lung fibroblast (HFL-1) assays, 7,4'-DHF demonstrates substantially higher potency in suppressing eotaxin-1 secretion than its direct biosynthetic precursors. Quantitative profiling establishes the IC50 of 7,4'-DHF at 0.21 µg/mL, compared to 0.92 µg/mL for isoliquiritigenin and 4.2 µg/mL for liquiritigenin[1]. The presence of the 2,3-double bond in the flavone backbone is critical for this enhanced activity.
| Evidence Dimension | Eotaxin-1 Secretion Inhibition (IC50) |
| Target Compound Data | 0.21 µg/mL (7,4'-DHF) |
| Comparator Or Baseline | 4.2 µg/mL (Liquiritigenin) |
| Quantified Difference | 20-fold increase in inhibitory potency for 7,4'-DHF |
| Conditions | In vitro HFL-1 cell assay, non-toxic dose response |
Allows researchers to achieve complete eotaxin suppression at significantly lower concentrations, minimizing solvent toxicity and off-target effects in delicate fibroblast models.
The absence of a 5-hydroxyl group in 7,4'-DHF provides a critical stability advantage in the gastrointestinal tract compared to standard 5,7,4'-trihydroxyflavones. Anaerobic fermentation studies with human gut microflora reveal that 7,4'-DHF degrades at a rate of k = 0.076 h-1, whereas apigenin degrades rapidly at k = 0.45 h-1 [1]. This structural distinction makes 7,4'-DHF highly resistant to microbial cleavage of the C-ring.
| Evidence Dimension | Anaerobic Degradation Rate (k) by Gut Microflora |
| Target Compound Data | k = 0.076 ± 0.063 h-1 (7,4'-DHF) |
| Comparator Or Baseline | k = 0.45 ± 0.29 h-1 (Apigenin) |
| Quantified Difference | ~5.9-fold slower degradation rate for 7,4'-DHF |
| Conditions | Anaerobic fermentation with human gut microflora |
Crucial for oral drug design, as 7,4'-DHF will maintain significantly higher intact bioavailability in the lower GI tract compared to common dietary flavones.
When evaluating inhibitors of airway mucus hypersecretion, 7,4'-DHF demonstrates significantly higher potency than glycyrrhizin, the primary triterpenoid standard derived from the same botanical source. In NCI-H292 human airway epithelial cells stimulated by PMA, 7,4'-DHF inhibited MUC5AC gene expression and mucus production with an IC50 of 1.4 µM, whereas glycyrrhizin required an IC50 of 38 µM to achieve the same effect [1].
| Evidence Dimension | MUC5AC Inhibition (IC50) |
| Target Compound Data | 1.4 µM (7,4'-DHF) |
| Comparator Or Baseline | 38 µM (Glycyrrhizin) |
| Quantified Difference | 27-fold greater potency for 7,4'-DHF |
| Conditions | PMA-stimulated NCI-H292 human airway epithelial cells |
Validates the procurement of isolated 7,4'-DHF over crude botanical extracts or glycyrrhizin for precise, low-micromolar modulation of airway mucin pathways.
Due to its 20-fold higher potency over liquiritigenin in inhibiting eotaxin-1 [1], 7,4'-DHF is a highly efficient positive control and reference standard for in vitro models of allergic asthma and airway hyperresponsiveness. It allows assay developers to utilize lower solvent volumes, preventing vehicle-induced cytotoxicity in delicate human fetal lung fibroblast (HFL-1) cultures.
Because 7,4'-DHF exhibits a nearly 6-fold slower degradation rate by human gut microflora compared to apigenin[2], it is highly suited as a resilient scaffold for oral therapeutics targeting the lower gastrointestinal tract or requiring systemic absorption prior to microbial cleavage.
With an IC50 of 1.4 µM against PMA-stimulated MUC5AC expression [3], 7,4'-DHF serves as a precise, low-dose pharmacological probe for investigating NF-κB, STAT6, and HDAC2 regulatory networks in airway epithelial cells, replacing less active triterpenoids like glycyrrhizin.